2-(2-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(2-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its intricate structure, which includes an indoline moiety, a sulfonyl group, and a benzoisoquinoline core
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
It’s worth noting that indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The interaction of this compound with its targets could result in one or more of these effects.
Biochemical Pathways
The synthesis of similar compounds involves a radical relay addition/cyclization of activated alkenes with substituted-thiosulfonates . This process leads to a broad range of sulfonated indolo[2,1-a]isoquinolines and benzimidazo[2,1-a]isoquinolin-6(5H)-ones . The compound’s interaction with its targets could potentially affect related biochemical pathways.
Result of Action
Some compounds in the same family exhibit bioactivity against cancer cell lines . This suggests that this compound could potentially have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indoline Moiety: The indoline moiety can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-nitrobenzaldehyde, with an amine under reducing conditions.
Sulfonylation: The indoline derivative is then subjected to sulfonylation using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine.
Coupling with Dimethoxyphenethylamine: The sulfonylated indoline is coupled with 4,5-dimethoxyphenethylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired intermediate.
Cyclization to Form the Isoquinoline Core: The final step involves cyclization of the intermediate to form the benzoisoquinoline core. This can be achieved through a Pictet-Spengler reaction, where the intermediate is treated with a suitable aldehyde in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for certain steps, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
2-(2-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells.
Biological Studies: It is used in biological studies to investigate its effects on cellular pathways and its potential as a therapeutic agent for various diseases.
Chemical Research: The compound serves as a model for studying complex organic synthesis and reaction mechanisms.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-a]isoquinoline Derivatives: These compounds share a similar isoquinoline core and exhibit potent cytotoxic activity.
Indolo[2,1-a]isoquinoline Derivatives: These compounds also have an isoquinoline core and are studied for their anticancer properties.
Uniqueness
2-(2-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity. The presence of the indoline moiety and the sulfonyl group enhances its potential as a therapeutic agent compared to other isoquinoline derivatives .
Properties
IUPAC Name |
2-[2-[2-(2,3-dihydroindol-1-ylsulfonyl)-4,5-dimethoxyphenyl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O6S/c1-37-25-17-21(13-15-31-29(33)22-10-5-8-20-9-6-11-23(28(20)22)30(31)34)27(18-26(25)38-2)39(35,36)32-16-14-19-7-3-4-12-24(19)32/h3-12,17-18H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSOJBJPKMHGDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)N5CCC6=CC=CC=C65)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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